molecular formula C11H8Cl2N2O2 B14565736 N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61669-25-8

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14565736
CAS No.: 61669-25-8
M. Wt: 271.10 g/mol
InChI Key: RUDZAYYFCFCVAX-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,5-dichloroaniline with 5-methyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group, a methyl group, and an oxazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61669-25-8

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16)

InChI Key

RUDZAYYFCFCVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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